2-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-5-(trifluoromethyl)benzenesulfonamide
Beschreibung
This sulfonamide derivative features a pyridazine core substituted with a 4-ethoxyphenyl group at position 6, linked via an ether-oxygen bridge to an ethylamine chain. The benzenesulfonamide moiety is further substituted with a chloro group at position 2 and a trifluoromethyl group at position 3. Its molecular architecture is designed to optimize interactions with biological targets, particularly enzymes or receptors where sulfonamide-based inhibitors are prevalent . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxy group may influence solubility and binding affinity .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N3O4S/c1-2-31-16-6-3-14(4-7-16)18-9-10-20(28-27-18)32-12-11-26-33(29,30)19-13-15(21(23,24)25)5-8-17(19)22/h3-10,13,26H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXJZCUREJHHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-5-(trifluoromethyl)benzenesulfonamide is an organic compound notable for its complex structure and potential biological applications. This compound features a pyridazine ring, a trifluoromethyl group, and a sulfonamide moiety, which contribute to its unique biological properties. Preliminary studies suggest its potential as a biochemical probe and inhibitor in various biological assays.
The molecular formula of the compound is , with a molecular weight of 501.9 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which can influence its biological activity and pharmacokinetics.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Pyridazine Ring | Contributes to the compound's reactivity and interaction with biological targets. |
| Trifluoromethyl Group | Increases lipophilicity, potentially enhancing cell membrane permeability. |
| Sulfonamide Moiety | Known for various biological activities, including antibacterial and antitumor effects. |
Biological Activity
Research indicates that 2-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-5-(trifluoromethyl)benzenesulfonamide exhibits significant biological activity across several assays.
Antiviral Potential
A study highlighted the compound's potential as an antiviral agent, showing promising results against various viral strains. It demonstrated effective inhibition of viral replication at low micromolar concentrations, suggesting it could serve as a lead compound for further development in antiviral therapies .
Antitumor Activity
Preliminary evaluations in cancer cell lines indicated that this compound might inhibit tumor growth effectively. In vitro assays showed cytotoxic effects on several human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents . The mechanism of action appears to involve interference with cellular signaling pathways critical for tumor proliferation.
Case Studies
- Inhibition of Tumor Cell Lines : A detailed study assessed the compound's effects on leukemia (HL-60), colon (HCT-15), and renal (UO-31) cell lines. The results indicated that the compound exhibited IC50 values in the range of 6.62 to 10.32 μM, demonstrating its potential as an anticancer agent .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to key targets involved in tumor progression, suggesting a specific mechanism of action that warrants further investigation .
Wissenschaftliche Forschungsanwendungen
Structural Features
The compound is characterized by several unique structural components:
| Component | Description |
|---|---|
| Pyridazine Ring | An aromatic heterocycle that may interact with various biological targets. |
| Sulfonamide Group | Commonly associated with antibacterial and antifungal activities. |
| Trifluoromethyl Group | Enhances lipophilicity, potentially influencing pharmacokinetics and biological activity. |
| Chloro and Ethoxy Substituents | Improve solubility and bioavailability, enhancing the compound's effectiveness. |
These structural components contribute to the compound's distinct chemical reactivity and biological properties compared to similar compounds.
Research indicates that 2-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-5-(trifluoromethyl)benzenesulfonamide exhibits significant biological activity. Preliminary studies suggest its potential as a biochemical probe or inhibitor in various biological assays. The mechanisms of action include:
- Enzyme Inhibition : The sulfonamide moiety typically inhibits bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
- Target Interaction : The pyridazine ring may facilitate interactions with various biological targets, potentially leading to anticancer or antimicrobial effects.
Medicinal Chemistry Applications
The unique combination of functional groups in this compound makes it a promising candidate for drug development. Its potential applications include:
- Antimicrobial Agents : The sulfonamide group is known for its antibacterial properties, making this compound a candidate for developing new antibiotics.
- Anticancer Therapeutics : The structural features suggest possible interactions with cancer-related targets, warranting further investigation into its anticancer properties.
- Biochemical Probes : Its ability to inhibit specific enzymes can be harnessed in biochemical assays to study various biological processes.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of sulfonamides, including compounds similar to 2-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-5-(trifluoromethyl)benzenesulfonamide, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the sulfonamide structure can enhance efficacy against resistant strains .
- Anticancer Potential : Research has indicated that compounds with similar structural motifs can inhibit tumor growth in vitro and in vivo. For instance, pyridazine-based compounds have shown promise in targeting specific cancer pathways, suggesting that further exploration of this compound could yield valuable insights into its anticancer capabilities .
- Biochemical Probes : The compound's ability to interact with various enzymes positions it as a potential tool for studying metabolic pathways. Its design allows researchers to investigate enzyme kinetics and inhibition mechanisms, contributing to the broader field of enzyme research .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Functional Group Impact
- Trifluoromethyl (CF₃) vs. Nitro (NO₂): The target compound’s CF₃ group provides strong electron-withdrawing effects without generating reactive intermediates, enhancing stability compared to the NO₂-containing analogue, which is prone to reductive metabolism . Nitro groups (as in ) may confer higher electrophilicity, increasing off-target reactivity but improving binding in certain enzyme pockets.
- Ethoxy vs.
- Pyridazine vs. Pyridine Cores: Pyridazine’s two adjacent nitrogen atoms (vs.
Pharmacokinetic and Pharmacodynamic Insights
- Target Compound: Predicted to exhibit moderate hepatic clearance due to the trifluoromethyl group’s resistance to oxidative metabolism , as observed in analogues with similar substituents .
- Nitro-containing analogue (): Rapid clearance in preclinical models, likely due to nitroreductase-mediated degradation.
- Benzyloxy-pyridine derivative (): Demonstrated poor aqueous solubility (<0.1 mg/mL), limiting bioavailability despite favorable logP values.
Research Implications and Limitations
- Advantages of Target Compound: Synergistic effects of chloro (steric hindrance) and trifluoromethyl (electronic effects) may optimize target selectivity.
- Gaps in Data: Direct in vitro or in vivo data for the target compound are scarce; most insights are extrapolated from structural analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
